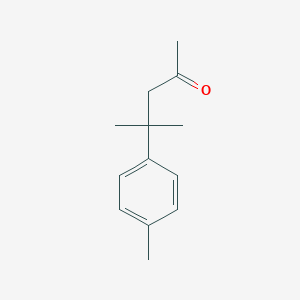

4-Methyl-4-(4-methylphenyl)pentan-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Methyl-4-(4-methylphenyl)pentan-2-one, also known as this compound, is a useful research compound. Its molecular formula is C13H18O and its molecular weight is 190.28 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23498. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-Methyl-4-(4-methylphenyl)pentan-2-one serves as a versatile building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution : The ketone group can undergo nucleophilic attack, leading to the formation of diverse derivatives.

- Reduction Reactions : The ketone can be reduced to secondary alcohols using reducing agents like sodium borohydride.

Fragrance Industry

Due to its pleasant fruity aroma, this compound is widely used in the formulation of perfumes and scented products. It enhances scent profiles and is utilized in:

- Fine Fragrances : Incorporated into high-end perfumes for its aromatic properties.

- Cosmetic Products : Used in lotions, creams, and soaps to impart desirable fragrances.

Biological Studies

Research into the biological activities of this compound has indicated potential applications in pharmacology:

- Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial effects against various pathogens.

- Antioxidant Activity : Its structure may confer antioxidant properties, making it a candidate for further exploration in health-related applications.

Case Studies and Research Findings

Several studies have explored the applications and effects of this compound:

- Fragrance Formulations : Research has demonstrated that incorporating this compound into fragrance blends significantly enhances overall scent complexity and longevity.

- Biological Activity Studies : Investigations into its antimicrobial properties have shown promising results against common bacterial strains, suggesting potential use in topical formulations.

- Synthesis of Derivatives : Studies focusing on the reactivity of the ketone group have led to the development of various derivatives that exhibit enhanced biological activities.

Analyse Chemischer Reaktionen

Oxidation Reactions

The ketone group in 4-Methyl-4-(4-methylphenyl)pentan-2-one undergoes oxidation under controlled conditions. Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic media convert the ketone to a carboxylic acid derivative. For example:

4 Methyl 4 4 methylphenyl pentan 2 oneKMnO4/H+4 4 Methylphenyl pentanedioic acid

This reaction proceeds via cleavage of the α-carbon bonds adjacent to the carbonyl group .

Reduction Reactions

Reduction of the ketone group using agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (H2/Pd) yields secondary alcohols:

4 Methyl 4 4 methylphenyl pentan 2 oneLiAlH44 Methyl 4 4 methylphenyl pentan 2 ol

The stereochemistry of the product depends on the reducing agent and reaction conditions.

Condensation Reactions

The compound participates in aldol-like condensation with aldehydes or ketones in the presence of base catalysts (e.g., NaOH). For instance, reaction with benzaldehyde forms a β-hydroxy ketone:

4 Methyl 4 4 methylphenyl pentan 2 one+PhCHONaOH Hydroxy aryl ketone derivative

This reaction is pivotal for synthesizing complex polycyclic structures .

Nucleophilic Addition Reactions

Grignard reagents (RMgX) add to the carbonyl group, producing tertiary alcohols:

4 Methyl 4 4 methylphenyl pentan 2 one+CH3MgBr→4 Methyl 4 4 methylphenyl 2 1 hydroxyethyl pentane

The reaction proceeds via nucleophilic attack at the electrophilic carbonyl carbon .

Enolate Formation and Alkylation

In basic media (e.g., LDA or NaH), the compound forms enolates, which react with alkyl halides to introduce substituents at the α-position:

Enolate intermediate+R X→ Alkylated derivative

This method is critical for modifying the compound’s backbone in synthetic chemistry .

Comparative Reactivity with Analogues

The reactivity of this compound differs from structurally related compounds due to steric and electronic effects:

| Compound | Key Feature | Reactivity Difference |

|---|---|---|

| 4-Methyl-3-pentanone | Lacks aryl group | Faster oxidation due to less steric hindrance |

| 4-Methyl-4-sulfanylpentan-2-one | Sulfur substituent | Enhanced nucleophilic reactivity |

| 3-Pentanone | Straight-chain structure | Lower thermal stability |

Eigenschaften

CAS-Nummer |

10528-65-1 |

|---|---|

Molekularformel |

C13H18O |

Molekulargewicht |

190.28 g/mol |

IUPAC-Name |

4-methyl-4-(4-methylphenyl)pentan-2-one |

InChI |

InChI=1S/C13H18O/c1-10-5-7-12(8-6-10)13(3,4)9-11(2)14/h5-8H,9H2,1-4H3 |

InChI-Schlüssel |

QZRGDINMCFJQNO-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(C)(C)CC(=O)C |

Kanonische SMILES |

CC1=CC=C(C=C1)C(C)(C)CC(=O)C |

Key on ui other cas no. |

10528-65-1 |

Synonyme |

Nsc23498 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.